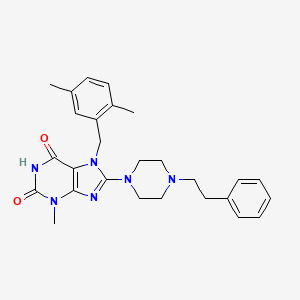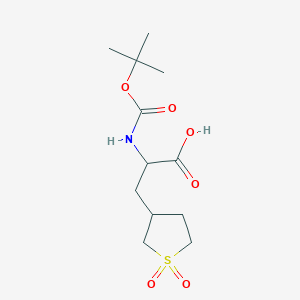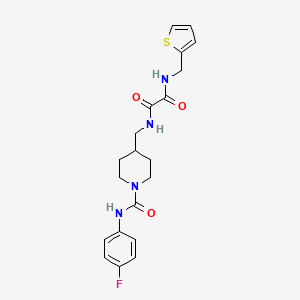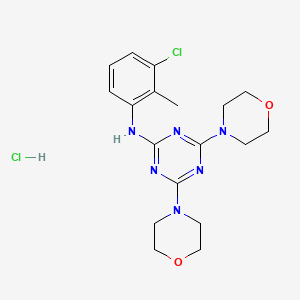![molecular formula C22H17N3O3 B2543108 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide CAS No. 871225-64-8](/img/structure/B2543108.png)
3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide, also known as MQB-118, is a novel compound that has recently gained significant attention in the scientific community due to its promising therapeutic potential. It belongs to the class of quinoxaline derivatives and has been shown to possess a wide range of pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide is not fully understood. However, it has been suggested that 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of enzymes involved in various biochemical pathways. 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit neuroprotective effects. 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has also been shown to possess antifungal and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide in lab experiments include its high purity and yield, as well as its wide range of pharmacological activities. However, the limitations of using 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide. One area of research is the development of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide as a potential anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide and to optimize its synthesis method to improve its yield and purity.
Synthesemethoden
The synthesis of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide involves the reaction of 2-amino-3-methoxybenzoic acid with 2-chloro-N-(3-oxoquinoxalin-2-yl)benzamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide. This synthesis method has been optimized to yield high purity and high yield of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess antitumor, antifungal, and antibacterial activities. 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-28-15-8-6-7-14(13-15)21(26)24-17-10-3-2-9-16(17)20-22(27)25-19-12-5-4-11-18(19)23-20/h2-13H,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIBWKHPFPNVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2543027.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)


![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)




![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)

![2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2543046.png)

![N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543048.png)